molecular formula C4H7BF3KO B1463309 Potassium allyloxymethyltrifluoroborate CAS No. 1279123-60-2

Potassium allyloxymethyltrifluoroborate

Cat. No.: B1463309
CAS No.: 1279123-60-2
M. Wt: 178 g/mol
InChI Key: NJYXZRIUMKFRDH-UHFFFAOYSA-N
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Description

Potassium allyloxymethyltrifluoroborate is a useful research compound. Its molecular formula is C4H7BF3KO and its molecular weight is 178 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Potassium Allyloxymethyltrifluoroborate is primarily used in the field of organic synthesis, particularly in coupling reactions . The primary targets of this compound are organic molecules that undergo bond formation through coupling reactions .

Mode of Action

This compound interacts with its targets through a process known as coupling reactions . These reactions involve the formation of new bonds between organic molecules, facilitated by the presence of the this compound .

Biochemical Pathways

The compound plays a significant role in various synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It is also involved in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . These biochemical pathways lead to the formation of diverse boronate ester derivatives .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can influence its effectiveness in synthesis reactions .

Result of Action

The result of this compound’s action is the formation of new organic compounds through coupling reactions . These reactions can lead to the creation of complex molecules with diverse structures and functionalities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Therefore, it is crucial to control these factors to ensure the compound’s effective action in synthesis reactions .

Properties

IUPAC Name

potassium;trifluoro(prop-2-enoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O.K/c1-2-3-9-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXZRIUMKFRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.